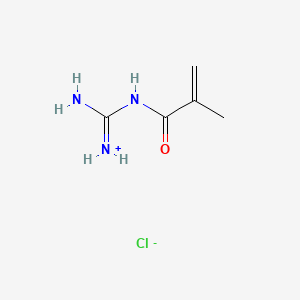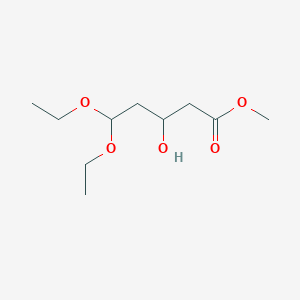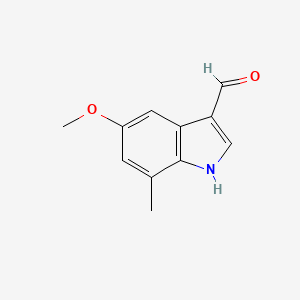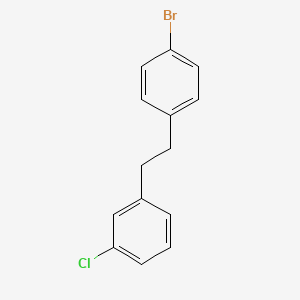![molecular formula C12H11BrO B13688497 6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is a unique organic compound characterized by its spirocyclic structure, which includes a bromine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene derivative.
Bromination: The naphthalene derivative undergoes bromination using bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom.
Spirocyclization: The brominated naphthalene derivative is then subjected to spirocyclization, which involves the formation of the cyclopropane ring. This step often requires the use of a strong base and specific reaction conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
6-bromospiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the cyclopropane ring.
6’-bromo-1’,4’-dihydrospiro[cyclopropane-1,3’-indoline]: Another similar compound with a spirocyclic structure, but with an indoline ring instead of a naphthalene ring.
Uniqueness
6-bromospiro[3,4-dihydronaphthalene-2,1’-cyclopropane]-1-one is unique due to its specific combination of a bromine atom and a spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H11BrO/c13-9-1-2-10-8(7-9)3-4-12(5-6-12)11(10)14/h1-2,7H,3-6H2 |
Clave InChI |
SXNBFBJWIKPQAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2)C(=O)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)

![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)




![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
